Carbonate, hydrogen(8CI,9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydrogen carbonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

The mechanism of action of bicarbonate ion is as an Alkalinizing Activity.

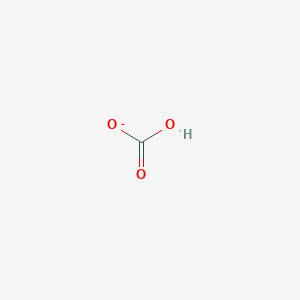

Bicarbonate Ion is a polyatomic ion whose formula is HCO3-.

Inorganic salts that contain the -HCO3 radical. They are an important factor in determining the pH of the blood and the concentration of bicarbonate ions is regulated by the kidney. Levels in the blood are an index of the alkali reserve or buffering capacity.

See also: Sodium Bicarbonate (active moiety of); Potassium Bicarbonate (active moiety of); Ammonium Bicarbonate (is active moiety of).

Carbonate, hydrogen (also known as hydrogen carbonate or bicarbonate) is a chemical compound with the formula . It is derived from carbonic acid and plays a crucial role in various chemical and biological processes. The compound consists of one carbon atom, three oxygen atoms, and one hydrogen atom. In aqueous solutions, it exists in equilibrium with carbon dioxide and water, making it an essential component of the carbon cycle in nature. Hydrogen carbonate acts as a weak acid and can donate a proton to form carbonate ions ().

- Acid-Base Reactions:

- When hydrogen carbonate reacts with acids, it produces carbon dioxide gas, water, and a corresponding salt:

- For example, when sodium hydrogen carbonate reacts with hydrochloric acid:

- When hydrogen carbonate reacts with acids, it produces carbon dioxide gas, water, and a corresponding salt:

- Reactions with Metal Ions:

- Hydrogen carbonate can react with metal ions to form metal carbonates and release carbon dioxide:

- This is often observed in the formation of precipitates in solutions containing metal ions.

- Hydrogen carbonate can react with metal ions to form metal carbonates and release carbon dioxide:

- Equilibrium Reactions:

- In aqueous solutions, hydrogen carbonate exists in equilibrium with carbonic acid and carbonate ions:

- In aqueous solutions, hydrogen carbonate exists in equilibrium with carbonic acid and carbonate ions:

Hydrogen carbonate plays a significant role in biological systems:

- Buffering Agent: It acts as a buffering agent in blood, helping to maintain pH levels around 7.4. The bicarbonate buffer system is crucial for physiological processes.

- Respiration: During respiration, carbon dioxide produced by cells reacts with water to form carbonic acid, which dissociates into hydrogen ions and hydrogen carbonate, facilitating gas exchange in the lungs.

- Metabolism: Hydrogen carbonate is involved in metabolic pathways, including the regulation of acid-base balance in organisms.

Hydrogen carbonate can be synthesized through several methods:

- Reaction of Carbon Dioxide with Water:

- Carbon dioxide dissolves in water to form carbonic acid, which then dissociates to produce hydrogen carbonate:

- Carbon dioxide dissolves in water to form carbonic acid, which then dissociates to produce hydrogen carbonate:

- Neutralization Reactions:

- Reacting sodium hydroxide or potassium hydroxide with carbon dioxide yields sodium or potassium hydrogen carbonate:

- Reacting sodium hydroxide or potassium hydroxide with carbon dioxide yields sodium or potassium hydrogen carbonate:

- Thermal Decomposition:

- Heating sodium bicarbonate leads to its decomposition into sodium carbonate, water, and carbon dioxide:

- Heating sodium bicarbonate leads to its decomposition into sodium carbonate, water, and carbon dioxide:

Hydrogen carbonate has numerous applications across various fields:

- Food Industry: Used as a leavening agent in baking (sodium bicarbonate).

- Pharmaceuticals: Employed as an antacid for treating heartburn and indigestion.

- Water Treatment: Acts as a buffering agent to neutralize acidic waters.

- Agriculture: Utilized to improve soil pH and enhance crop growth.

Research on the interactions of hydrogen carbonate reveals its importance in various processes:

- Metal Carbonate Reactions: Studies indicate that hydrogenation of metal carbonates can yield hydrocarbons under specific conditions, highlighting potential applications in energy production .

- Carbon Cycle Dynamics: Interaction studies demonstrate how hydrogen carbonate influences atmospheric CO₂ levels and climate regulation through its role in ocean chemistry .

Hydrogen carbonate shares similarities with several other compounds. Here are some notable comparisons:

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Carbonate | Fully deprotonated form; stronger base | More reactive than hydrogen carbonate | |

| Carbonic Acid | Diprotic acid; exists only briefly in solution | More acidic than hydrogen carbonate | |

| Sodium Bicarbonate | Commonly used antacid; leavening agent | Widely recognized for culinary uses | |

| Potassium Bicarbonate | Similar to sodium bicarbonate but potassium-based | Used as a fertilizer |

Hydrogen carbonate's unique balance between acidity and basicity makes it essential for buffering systems while also participating actively in various

The history of carbonate, hydrogen(8CI,9CI) dates back to the early 19th century, with several key scientists contributing to its discovery and characterization [7]. In 1801, German pharmacologist Valentin Rose the Younger reported the discovery of sodium bicarbonate, marking one of the earliest documented identifications of a bicarbonate compound [7] [16]. This discovery laid the groundwork for further investigations into the properties and behavior of bicarbonate ions [21].

A significant advancement came in 1811 when French physicist Augustin Jean Fresnel discovered that sodium bicarbonate precipitates when carbon dioxide is bubbled through certain solutions [11]. This observation was crucial for understanding the formation mechanism of bicarbonate compounds and would later influence industrial production methods [11] [38].

In 1814, English chemist William Hyde Wollaston coined the term "bicarbonate," providing a standardized nomenclature that would be used for over two centuries [21]. The prefix "bi-" in bicarbonate originated from an outdated naming system predating molecular knowledge, based on the observation that there is twice as much carbonate per sodium in sodium bicarbonate as there is in sodium carbonate [29].

Early characterization studies of bicarbonate compounds in the 19th century primarily relied on chemical reactions and observable properties [15]. Scientists identified bicarbonate through its characteristic effervescence with acids and its thermal decomposition behavior when heated [15] [28]. The crystalline structure of bicarbonate salts was also studied, providing insights into their physical properties and chemical behavior [24].

| Period | Characterization Method | Description |

|---|---|---|

| Early 19th century | Chemical reactions | Identification through effervescence with acids and other reactive properties [15] |

| Mid-19th century | Crystallography | Studies of crystal structure and physical properties of bicarbonate salts [24] |

| Late 19th century | Thermal decomposition | Analysis of decomposition behavior when heated, revealing conversion to carbonate [28] |

| Early 20th century | X-ray crystallography | More detailed structural characterization of bicarbonate compounds [6] |

| Mid-20th century | Spectroscopic methods | Analysis using infrared and other spectroscopic techniques [6] [17] |

The isolation techniques for bicarbonate compounds evolved significantly throughout the 19th century [7]. Initially, bicarbonate was isolated through precipitation from solutions containing carbon dioxide and sodium-containing compounds [7] [11]. As understanding of chemical processes improved, more sophisticated methods were developed for isolating and purifying bicarbonate compounds [16].

Evolution of Synthetic Methods (e.g., Solvay Process)

The evolution of synthetic methods for producing carbonate, hydrogen(8CI,9CI) compounds represents a significant chapter in industrial chemistry history [10]. The earliest industrial production of sodium bicarbonate began in 1846 when American entrepreneurs John Dwight and Austin Church established the first factory in the United States to produce sodium bicarbonate from sodium carbonate and carbon dioxide [7] [28]. This marked the beginning of commercial bicarbonate production, though the methods were still relatively inefficient by modern standards [7].

The most revolutionary development in bicarbonate production came with the invention of the Solvay process by Belgian chemist Ernest Solvay in 1861 [7] [10]. This industrial method, also known as the ammonia-soda process, provided an efficient way to produce sodium carbonate and sodium bicarbonate using readily available raw materials: salt brine and limestone [10] [36]. The Solvay process represented a significant improvement over the earlier Leblanc process, which had been the dominant method for producing sodium carbonate since the late 18th century [10] [11].

The Solvay process involves several key steps that lead to the formation of sodium bicarbonate [14]:

- Brine (concentrated sodium chloride solution) is saturated with ammonia [14]

- Carbon dioxide is bubbled through the ammoniated brine in a carbonation tower [14] [18]

- Sodium bicarbonate precipitates as it is less soluble than ammonium chloride [14]

- The precipitated sodium bicarbonate is filtered out and can be used directly or heated to produce sodium carbonate [14]

- Ammonia is recovered by treating ammonium chloride with calcium hydroxide for reuse in the process [14] [18]

The key chemical reaction in the Solvay process can be represented as:

Sodium chloride + Ammonia + Carbon dioxide + Water → Sodium bicarbonate + Ammonium chloride [14] [28]

By 1890, the Solvay process had become the dominant method for producing soda ash and baking soda worldwide, accounting for approximately 95% of global production by 1900 [12] [26]. The success of the Solvay process was due to several factors, including its efficiency, the purity of its products, and the ability to recycle chemicals within the process [38].

Further refinements to bicarbonate production methods continued into the 20th century [7]. In 1942, Chinese chemical expert Hou Debang invented the combined caustic soda process based on the Solvay process, representing another significant advancement in bicarbonate production technology [7]. This innovation improved efficiency and reduced waste in the production process [7] [26].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Bicarbonate

Ciprofloxacin

Dates

Total Dissolved Inorganic Carbon Sensor Based on Amperometric CO

Fabian Steininger, Niels Peter Revsbech, Klaus KorenPMID: 34264060 DOI: 10.1021/acssensors.1c01140

Abstract

We present a dipping probe total dissolved inorganic carbon (DIC) microsensor based on a localized acidic microenvironment in front of an amperometric COmicrosensor. The acidic milieu facilitates conversion of bicarbonate and carbonate to CO

, which in turn is reduced at a silver cathode. Interfering oxygen is removed by an acidic CrCl

oxygen trap. Theoretical simulations of microsensor functioning were performed to find a suitable compromise between response time and near-complete conversion of bicarbonate to CO

. The sensor exhibited a linear response over a wide range of 0-8 mM DIC, with a calculated LOD of 5 μM and a 90% response time of 150 s. The sensor was successfully tested in measuring DIC in bottled mineral water and seawater. This DIC microsensor holds the potential to become an important tool in environmental sensing and beyond for measurements of DIC at high spatial and temporal resolution.

Minute Cu

Yimin Zhang, Jingkun Lou, Leliang Wu, Minghua Nie, Caixia Yan, Mingjun Ding, Peng Wang, Hua ZhangPMID: 34144252 DOI: 10.1016/j.ecoenv.2021.112422

Abstract

Homogeneous Cu-mediated activation of H

O

has been widely applied for the removal of organic contaminants, but fairly high dosage of Cu

is generally required and may cause secondary pollution. In the present study, minute Cu

(2.5 μM) catalyzed H

O

exhibited excellent efficiency in degradation of organic pollutants with the assistant of naturally occurring level HCO

(1 mM). In a typical case, acetaminophen (ACE) was completely eliminated within 10 min which followed the pseudo-first-order kinetics. Singlet oxygen and superoxide radical rather than traditionally identified hydroxyl radical were the predominant reactive oxygen species (ROS) responsible for ACE degradation. Meanwhile, Cu

was deduced through Cu

and p-hydroxybenzoic acid formation analysis. CuCO

(aq) was the main complex with high reactivity for the activation of H

O

to form ROS and Cu

. The removal efficiency of ACE depended on the operating parameters, such as Cu

, HCO

and H

O

dosage, solution initial pH. The presence of Cl

, HPO

, humic acid were found to retard ACE removal while other anions such as SO

and NO

had no obvious effect. ACE exhibited lower degradation efficiency in real water matrices than that in ultra-pure water. Nevertheless, 58-100% of ACE was removed from domestic wastewater, lake water and tap water within 60 min. Moreover, eight intermediate products were identified and the possible degradation pathways of ACE were proposed. Additionally, other typical organic pollutants including bisphenol A, norfloxacin, lomefloxacin hydrochloride and sulfadiazine, exhibited great removal efficiency in the Cu

/H

O

/HCO

system.

Last Word on Viewpoint: Stewart's approach to quantitative acid-base physiology should replace traditional bicarbonate-centered models

David M RubinPMID: 34142907 DOI: 10.1152/japplphysiol.00360.2021

Abstract

Evaluating the Risk of Irreversible Intestinal Necrosis Among Critically Ill Patients With Nonocclusive Mesenteric Ischemia

Paul Calame, Hadrien Winiszewski, Alexandre Doussot, Alexandre Malakhia, Franck Grillet, Pierre Verdot, Lucine Vuitton, Maxime Ronot, Sebastien Pili-Floury, Bruno Heyd, Eric Delabrousse, Gael PitonPMID: 34183578 DOI: 10.14309/ajg.0000000000001274

Abstract

To identify factors associated with irreversible transmural necrosis (ITN) among critically ill patients experiencing nonocclusive mesenteric ischemia (NOMI) and to compare the predictive value regarding ITN risk stratification with that of the previously described Clichy score.All consecutive patients admitted to the intensive care unit between 2009 and 2019 who underwent exploratory laparotomy for NOMI and who had an available contrast-enhanced computed tomography with at least 1 portal venous phase were evaluated for inclusion. Clinical, laboratory, and radiological variables were collected. ITN was assessed on pathological reports of surgical specimens and/or on laparotomy findings in cases of open-close surgery. Factors associated with ITN were identified by univariate and multivariate analysis to derive a NOMI-ITN score. This score was further compared with the Clichy score.

We identified 4 factors associated with ITN in the context of NOMI: absence of bowel enhancement, bowel thinning, plasma bicarbonate concentration ≤15 mmol/L, and prothrombin rate <40%. These factors were included in a new NOMI-ITN score, with 1 point attributed for each variable. ITN was observed in 6%, 38%, 65%, 88%, and 100% of patients with NOMI-ITN score ranging from 0 to 4, respectively. The NOMI-ITN score outperformed the Clichy score for the prediction of ITN (area under the receiver operating characteristics curve 0.882 [95% confidence interval 0.826-0.938] vs 0.674 [95% confidence interval 0.582-0.766], respectively, P < 0.001).

We propose a new 4-point score aimed at stratifying risk of ITN in patients with NOMI. The Clichy score should be applied to patients with occlusive acute mesenteric ischemia only.

Commentaries on Viewpoint: Stewart's approach to quantitative acid-base physiology should replace traditional bicarbonate-centered models

Assis Moreira João Pedro, Thais Melo Marques, Ludmila Dias dos Santos Leal, Paula Souza Alves Santos, Joao Pedro de Souza Ferreira, Raul Dominguez, Sandro Fernandes da Silva, David A Story, Harry B Rossiter, Richard M Effros, Johan M van SchalkwykPMID: 34142891 DOI: 10.1152/japplphysiol.00327.2021

Abstract

Changes in acid-base status in oxygen toxicity at 230 kPa oxygen as a function of exposure time

Xiao-Chen Bao, Hong Chen, Yi-Qun Fang, Nang Wang, Fang-Fang WangPMID: 34390628 DOI:

Abstract

Breathing less than 50 kPa of oxygen over time can lead to pulmonary oxygen toxicity (POT). Vital capacity (VC) as the sole parameter for POT has its limitations. In this study we try to find out the changes of acid-base status in a POT rat model. Fifty male rats were randomly divided into five groups, exposed to 230 kPa oxygen for three, six, nine and 12 hours, respectively. Rats exposed to air were used as controls. After exposure the mortality and behavior of rats were observed. Arterial blood samples were collected for acid-base status detection and wet-dry (W/D) ratios of lung tissues were tested. Results showed that the acid-base status in rats exposed to 230 kPa oxygen presented a dynamic change. The primary status was in the compensatory period when primary respiratory acidosis was mixed with compensated metabolic alkalosis. Then the status changed to decompensated alkalosis and developed to decompensated acidosis in the end. pH, PCO2, HCO3-, TCO2, and BE values had two phases: an increase and a later decrease with increasing oxygen exposure time, while PaO2 and lung W/D ratio showed continuously increasing trends with the extension of oxygen exposure time. Lung W/D ratio was significantly associated with PaO2 (r = 0.6385, p = 0.002), while other parameters did not show a significant correlation. It is concluded that acid-base status in POT rats presents a dynamic change: in the compensatory period first, then turns to decompensated alkalosis and ends up with decompensated acidosis status. Blood gas analysis is a useful method to monitor the development of POT.Nitrate-Driven Trophic Association of Sulfur-Cycling Microorganisms in Tsunami-Deposited Marine Sediment Revealed by High-Sensitivity

Tomo Aoyagi, Yoko Katayama, Hidenobu Aizawa, Mitsuru Takasaki, Tomoyuki HoriPMID: 34078080 DOI: 10.1021/acs.est.0c08191

Abstract

Although denitrification-dependent chemolithotrophic sulfur oxidizers proliferated in tsunami-deposited marine sediment with nitrate amendment, their ecophysiological roles in biogeochemical carbon transfer are not addressed. We employed time-resolved high-sensitivityC-bicarbonate probing of rRNA to unveil the carbon fixation and resulting trophic relationship of the nitrate-amended sediment microorganisms. Nitrate reduction and sulfur oxidation co-occurred along with significant decreases in the

CO

and dissolved bicarbonate concentrations for the first 4 days of the incubation, during which the denitrification-dependent sulfur-oxidizing chemolithotrophs, i.e., the

sp. HDS01 and

sp. HDS22 relatives, and the sulfate-reducing heterotrophs, i.e., the

spp. and

relatives, actively incorporated

C. These indicated that the sulfur oxidizers and sulfate reducers were tightly associated with each other through the direct carbon transfer. Relatives of the fermentative

and the hydrolytic

, in addition to various sulfur-cycling microorganisms, significantly assimilated

C at day 14. Although the incorporation of

C was not detected, a syntrophic volatile-fatty-acid oxidizer and hydrogenotrophic methanogens significantly expressed their 16S rRNA molecules at day 21, indicating the metabolic activation of these final decomposers under the latter nutrient-limited conditions. The results demonstrated the nitrate-driven trophic association of sulfur-cycling microorganisms and the subsequent microbial activation and diversification, triggering the restoration of the marine ecosystem function.

Observation of Intact and Proteolytically Cleaved Amyloid-Beta (1-40)-Oleuropein Noncovalent Complex at Neutral pH by Mass Spectrometry

Ioana Cezara Caba, Raluca Ştefănescu, Bogdan Ionel TambaPMID: 34071573 DOI: 10.3390/molecules26113261

Abstract

Mass spectrometry analyses carried out on mass spectrometers equipped with soft ionization sources demonstrated their utility in the assessment of the formation of noncovalent complexes and the localization of the binding sites. Direct analyses by mass spectrometry of the noncovalent complex formed in acidic and mildly acidic environments by amyloid beta (1-40) peptide and oleuropein have been previously described, and, in several studies, the absorption, metabolism, excretion, and the implications in the prevention and therapy of Alzheimer's disease of oleuropein have been investigated. Our paper presents modifications of the method previously employed for noncovalent complex observation, namely, the amyloid beta (1-40) pretreatment, followed by an increase in the pH and replacement of the chemical environment from ammonium acetate to ammonium bicarbonate. The formation of noncovalent complexes with one or two molecules of oleuropein was detected in all chemical solutions used, and the amyloid beta (17-28) binding site was identified via proteolytic experiments using trypsin prior to and after noncovalent complex formation. Our results highlight the importance of further studies on the effect of oleuropein against amyloid beta aggregation.The use of negative oxygen ion clusters [O

Ravindra V Badhe, Sonali S NipatePMID: 34390895 DOI: 10.1016/j.mehy.2021.110658

Abstract

The COVID-19 or novel coronavirus SARS-CoV-2 pandemic is challenging worldwide healthcare system and severely affecting global economy. Furious efforts to end the pandemic including prevention of spread of SARS-CoV-2, use of antiviral drugs, symptomatic treatments and vaccination are underway. But there are no effective treatments available to save the dying patient in stage 2 (pulmonary) and stage 3 (hyperinflammation) of the infection. The detailed genetic and phenotypical analysis of SARS-CoV-2 revealed that the spike protein (S1) has increased positive charges (compared to SARS-CoV) on them and are responsible for attachment to human angiotensin-converting enzyme 2 (ACE2) receptor and infection by the virus. In addition, it was also reported that the inflammation in the tissue rendered the lung environment more acidic supporting the fusion of SARS-CoV-2 with the cells. We hypothesize that the intermittent use of the oxygen ionizer generating negative oxygen ion clusters [O(H

O)

] and sodium bicarbonate nebulizer (generating HCO

); when connected to ventilator inlet or oxygen concentrator will neutralize the spike protein of the virus in respiratory tract and lungs and change the lung environment to neutral/alkaline condition respectively facilitating improved oxygen pressure in blood. These physical changes can effectively reduce the viral burden and help the patient recover from the infection faster.